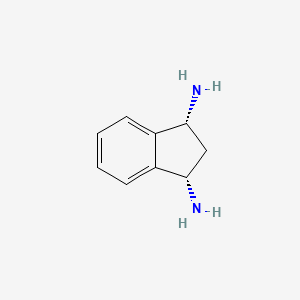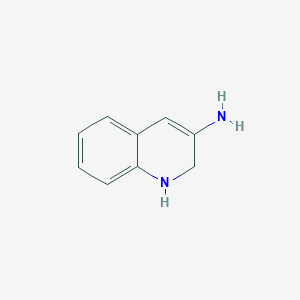
1,2-Dihydroquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydroquinolin-3-amine is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoline ring system with an amine group at the 3-position and a dihydro moiety at the 1,2-positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydroquinolin-3-amine can be synthesized through various synthetic routes. One common method involves the reduction of quinoline-3-carboxylic acid derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions . Another approach includes the cyclization of N-aryl-2-aminobenzylamines with aldehydes or ketones in the presence of acid catalysts .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reduction reactions using hydrogen gas and metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2). These methods offer high yields and are suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydroquinolin-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and hydrogen gas with metal catalysts.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Quinoline-3-amine derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: N-substituted this compound derivatives.
Scientific Research Applications
1,2-Dihydroquinolin-3-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,2-Dihydroquinolin-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the dihydro and amine groups.
Quinoline-3-amine: Similar to 1,2-Dihydroquinolin-3-amine but without the dihydro moiety.
Tetrahydroquinoline: A fully reduced form of quinoline with similar biological activities.
Uniqueness
This compound is unique due to its specific combination of the dihydro moiety and the amine group at the 3-position. This unique structure imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
1,2-dihydroquinolin-3-amine |
InChI |
InChI=1S/C9H10N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-5,11H,6,10H2 |
InChI Key |
YMRCIENXPNTVID-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


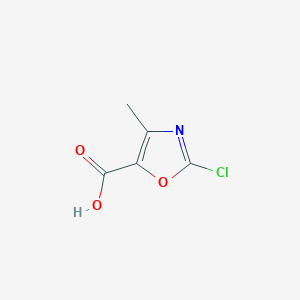
![Spiro[cyclopropane-1,1'-inden]-3'(2'H)-one](/img/structure/B15072249.png)
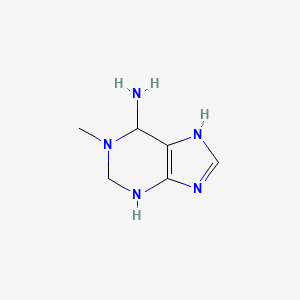
![3-hydroxy-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B15072266.png)

![5-Methoxy-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15072280.png)
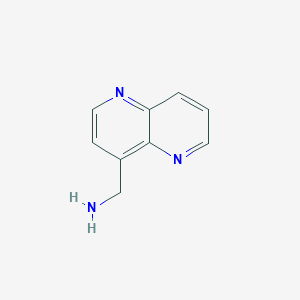
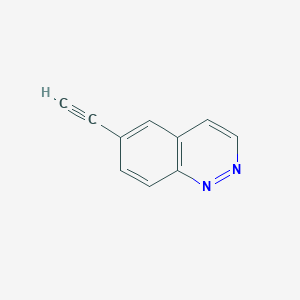

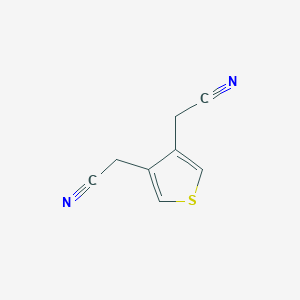
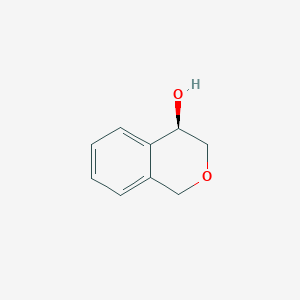

![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol](/img/structure/B15072318.png)
